molecular formula C7H6BrNO3 B1281240 (4-Bromo-pyridin-2-yloxy)-acetic acid

(4-Bromo-pyridin-2-yloxy)-acetic acid

Cat. No.: B1281240
M. Wt: 232.03 g/mol
InChI Key: APSPHCYFGGPOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Bromo-pyridin-2-yloxy)-acetic acid is an organic compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and an acetic acid moiety attached via an oxygen atom at the 2-position. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-pyridin-2-yloxy)-acetic acid typically involves the bromination of pyridine derivatives followed by the introduction of the acetic acid moiety. One common method involves the reaction of 4-bromopyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-pyridin-2-yloxy)-acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxo derivatives of the original compound.

    Reduction Reactions: Products include hydrogenated derivatives of the original compound.

Scientific Research Applications

(4-Bromo-pyridin-2-yloxy)-acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Bromo-pyridin-2-yloxy)-acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its binding to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromopyridin-2-yl)acetic acid
  • (4-Bromo-pyridin-2-yloxy)-acetic acid
  • 2-(4-(5-Bromopyridin-2-yl)-4,7-diazaspiro[2.5]octan-7-yl)acetic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(4-bromopyridin-2-yl)oxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

APSPHCYFGGPOIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)OCC(=O)O

Origin of Product

United States

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